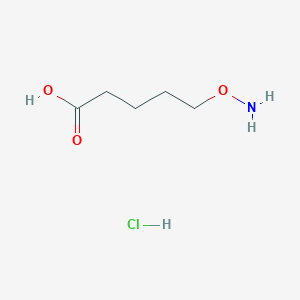
5-(Aminooxy)pentanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 5-(aminooxy)-, hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is a derivative of pentanoic acid, where an aminooxy group is attached to the fifth carbon atom, and it is stabilized in its hydrochloride salt form. This compound is known for its reactivity and versatility in chemical synthesis and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(aminooxy)-, hydrochloride typically involves the reaction of pentanoic acid with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the aminooxy derivative. The general reaction scheme is as follows:
Formation of Oxime: Pentanoic acid reacts with hydroxylamine hydrochloride in the presence of an acid catalyst to form the oxime.
Conversion to Aminooxy Derivative: The oxime is then treated with a reducing agent to yield the aminooxy compound.
Industrial Production Methods
In industrial settings, the production of pentanoic acid, 5-(aminooxy)-, hydrochloride may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 5-(aminooxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pentanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 5-(aminooxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of pentanoic acid, 5-(aminooxy)-, hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, such as aldehydes and ketones, leading to the formation of stable oxime derivatives. This reactivity is exploited in various biochemical assays and drug development processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valeric acid: A straight-chain alkyl carboxylic acid with similar structural features but lacking the aminooxy group.
Aminolevulinic acid: A porphyrin precursor with an amino group, used in medical applications.
Hexaminolevulinate: An ester of aminolevulinic acid, used as an optical imaging agent.
Uniqueness
Pentanoic acid, 5-(aminooxy)-, hydrochloride is unique due to the presence of the aminooxy group, which imparts distinct reactivity and functional properties. This makes it a valuable tool in chemical synthesis and biological research, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
15985-56-5 |
|---|---|
Molekularformel |
C5H12ClNO3 |
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
5-aminooxypentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c6-9-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H |
InChI-Schlüssel |
SEYWVXSUGOEOAW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCON)CC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



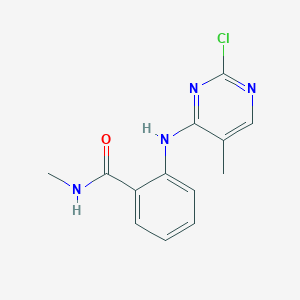

![3-[3-(methylamino)propyl]-1H-benzimidazol-2-one](/img/structure/B13907984.png)
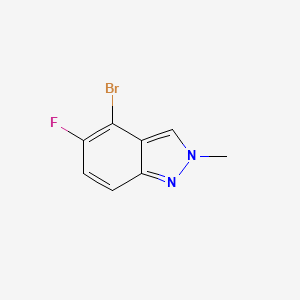




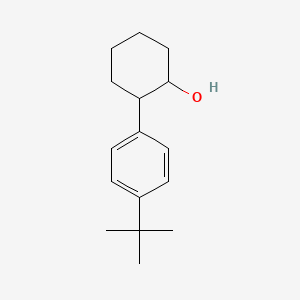

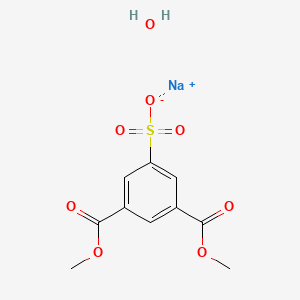
![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13908023.png)

